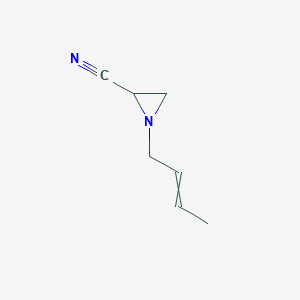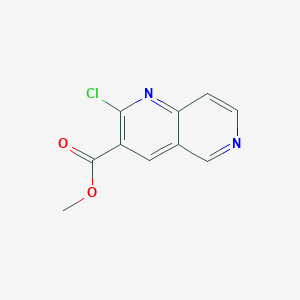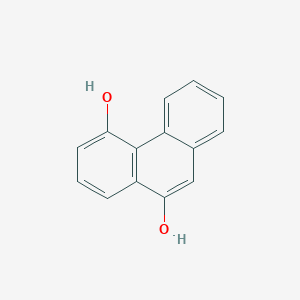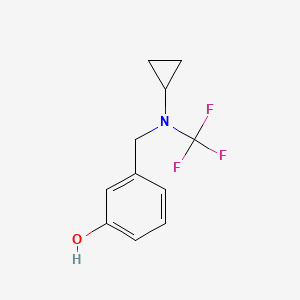
Tert-butyl 4-(5-(benzyloxy)pyridin-2-YL)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the benzyloxy-pyridinyl moiety in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate. This intermediate is then subjected to hydrolysis to yield piperazine-1,4-dicarboxylic acid.
Introduction of the Pyridinyl Moiety: The pyridinyl moiety can be introduced by reacting 2-chloropyridine with sodium hydride and benzyl alcohol to form 5-(benzyloxy)pyridin-2-yl chloride. This intermediate is then reacted with piperazine-1,4-dicarboxylic acid to form the desired product.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridinyl moiety can be reduced to form the corresponding piperidine derivative.
Substitution: The benzyloxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its piperazine core is known to interact with various biological targets, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, this compound is used in the development of pharmaceuticals. It has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel pesticides and herbicides with improved efficacy and safety profiles.
作用機序
The mechanism of action of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine core is known to interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity. The benzyloxy-pyridinyl moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a benzylcarbamoyl group instead of a benzyloxy group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a pyrazolyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate lies in its benzyloxy-pyridinyl moiety, which provides unique chemical and biological properties. This makes it a valuable compound in the development of novel pharmaceuticals and agrochemicals.
特性
分子式 |
C21H27N3O3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
tert-butyl 4-(5-phenylmethoxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,3)27-20(25)24-13-11-23(12-14-24)19-10-9-18(15-22-19)26-16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3 |
InChIキー |
RXSGZMPPLYKQFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


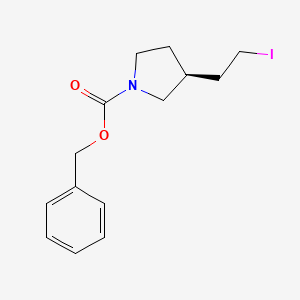
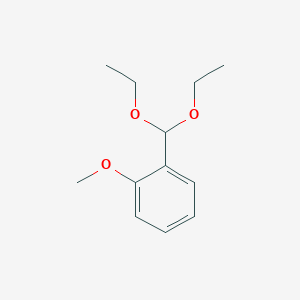
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
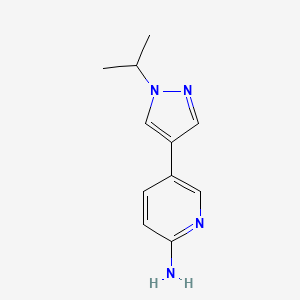
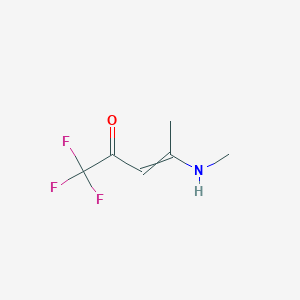
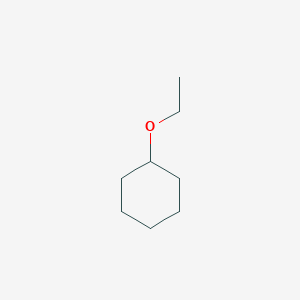

![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

